molecular formula C12H10FNO2 B6270372 ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate CAS No. 947739-65-3

ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate

Cat. No. B6270372
CAS RN: 947739-65-3
M. Wt: 219.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate, also known as ethyl 4-fluoro-3-oxobut-2-enoate, is a chemical compound with the molecular formula C11H9NO3F. It belongs to the family of α,β-unsaturated esters and is commonly used as a reagent in organic synthesis. The compound is a colorless to pale yellow powder .


Molecular Structure Analysis

The InChI code for ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate is 1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7- . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate is a colorless to pale yellow powder . It has a molecular weight of 219.22 . The compound is stored at room temperature .

Safety and Hazards

The safety data sheet (SDS) for ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate involves the reaction of ethyl acetoacetate with 4-fluorobenzaldehyde to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate. This intermediate is then reacted with malononitrile in the presence of sodium ethoxide to form ethyl 2-cyano-3-(4-fluorophenyl)acrylate. Finally, this compound is esterified with ethanol to form ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate.", "Starting Materials": [ "Ethyl acetoacetate", "4-Fluorobenzaldehyde", "Malononitrile", "Sodium ethoxide", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate.", "Step 2: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is reacted with malononitrile in the presence of sodium ethoxide to form ethyl 2-cyano-3-(4-fluorophenyl)acrylate.", "Step 3: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate." ] }

CAS RN

947739-65-3

Molecular Formula

C12H10FNO2

Molecular Weight

219.2

Purity

100

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.